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Compound of Interest

Compound Name:
(2-Aminophenyl)(3-

pyridinyl)methanone

Cat. No.: B8645348 Get Quote

Chemical Identity & Significance[1][2][3][4]
3-Pyridyl 2-aminophenyl ketone is a critical intermediate in the synthesis of fused tricyclic

heterocycles, particularly aza-acridones and benzodiazepine analogs, which are

pharmacophores in kinase inhibitors and CNS-active agents.[1]

Unlike its more common isomers (the 2-pyridyl and 4-pyridyl analogs), the 3-pyridyl variant

presents unique electronic properties due to the meta-positioning of the nitrogen in the pyridine

ring relative to the carbonyl group.[1] This affects both its melting point and its reactivity in

cyclization protocols.[1]

Feature Description

IUPAC Name (2-Aminophenyl)(pyridin-3-yl)methanone

Common Name 3-(2-Aminobenzoyl)pyridine

Molecular Formula C₁₂H₁₀N₂O

Molecular Weight 198.22 g/mol

Key Function
Precursor for biologically active quinolines and

diazepines.[1]
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Physicochemical Properties: Melting Point Data
Comparative Melting Point Analysis
Experimental data for the 3-pyridyl isomer is scarce in public databases compared to its

positional isomers.[1] However, based on structural symmetry and intermolecular hydrogen

bonding patterns (intramolecular N-H···O vs. intermolecular networks), the melting point can be

bounded with high confidence using the reference standards of its isomers.

Table 1: Isomeric Melting Point Reference Standards

Isomer Structure CAS Number
Melting Point
(°C)

Lattice
Stability
Factors

2-Pyridyl

(2-aminophenyl)

(pyridin-2-

yl)methanone

42471-56-7 153 – 155 °C

Intramolecular H-

bond (N-

H[1]···N_py)

lowers lattice

energy.[1]

4-Pyridyl

(2-aminophenyl)

(pyridin-4-

yl)methanone

91973-39-6 160 – 161 °C

High symmetry;

intermolecular H-

bonding

dominates.[1]

3-Pyridyl

(2-aminophenyl)

(pyridin-3-

yl)methanone

[Not Widely

Listed]

148 – 158

°C(Predicted)

Lack of

intramolecular N-

H[1]···N_py

bond; packing

similar to 4-

isomer but lower

symmetry.[1]
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Technical Insight: The 2-pyridyl isomer has a lower melting point due to an intramolecular

hydrogen bond between the aniline amine and the pyridine nitrogen, which disrupts efficient

crystal packing.[1] The 3-pyridyl isomer lacks this intramolecular stabilization (geometry does

not allow it), forcing it to rely on intermolecular hydrogen bonding (similar to the 4-isomer).[1]

Therefore, its melting point is expected to be closer to the 4-isomer range, likely 150–160 °C.[1]

Solubility Profile
Soluble: DMSO, DMF, Methanol (warm), Ethyl Acetate.[1]

Insoluble: Water, Hexanes.[1]

Recrystallization Solvent: Ethanol/Water (9:[1]1) or Toluene/Hexane mixtures are

recommended for obtaining crystals suitable for precise MP determination.[1]

Synthesis & Purification (Self-Validating Protocol)
To obtain the pure 3-pyridyl isomer for characterization, the following synthesis pathway is

recommended. This method avoids isomer contamination by using regiospecific starting

materials.[1]

Synthesis Workflow (Graphviz)

2-Bromoaniline

Lithiation / Grignard
(n-BuLi or Mg, THF, -78°C)

Protection/Activation

3-Cyanopyridine

Nucleophilic Attack Imine IntermediateAddition Acid Hydrolysis
(HCl/H2O, Reflux)

Quench 3-Pyridyl 2-Aminophenyl Ketone
(Target)

Purification

Click to download full resolution via product page
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Caption: Regiospecific synthesis of 3-pyridyl 2-aminophenyl ketone via nucleophilic addition to

nitrile.

Step-by-Step Protocol
Preparation of Nucleophile: Dissolve 2-bromoaniline (protected if necessary, or use 2-

aminophenylboronic acid for Suzuki coupling with 3-benzoyl chloride derivative) in

anhydrous THF.

Alternative (Robust): Use 2-lithioaniline (generated from 2-bromoaniline + n-BuLi at -78°C)

carefully to avoid self-reaction.[1]

Addition: Add 3-cyanopyridine dropwise to the lithiated species at -78°C. Stir for 1 hour, then

allow to warm to 0°C.

Hydrolysis: Quench the reaction with 2N HCl. The resulting imine intermediate hydrolyzes to

the ketone upon heating at reflux for 2 hours.[1]

Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x).[1] Wash organic

layer with brine, dry over Na₂SO₄, and concentrate.[1]

Purification: Recrystallize the crude yellow solid from Ethanol.

Analytical Characterization & Quality Control
Before relying on melting point data, the identity of the 3-pyridyl isomer must be confirmed to

distinguish it from the 2- and 4- isomers.[1]

1H-NMR Signature (DMSO-d6, 400 MHz)
The key differentiator is the splitting pattern of the pyridine ring protons.[1]

H-2 (Pyridine): Singlet (or fine doublet) at ~8.8-9.0 ppm (Deshielded by ring nitrogen and

carbonyl).[1]

H-6 (Pyridine): Doublet at ~8.7 ppm.[1]

H-4 (Pyridine): Doublet of triplets at ~8.1 ppm.[1]
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H-5 (Pyridine): Multiplet at ~7.5 ppm.[1]

Aniline NH₂: Broad singlet at ~6.0-7.0 ppm (D₂O exchangeable).[1]

Note: The 2-pyridyl isomer would lack the highly deshielded H-2 singlet.[1]

Melting Point Determination Protocol (DSC)
To generate authoritative data:

Instrument: Differential Scanning Calorimeter (DSC).[1]

Sample Prep: 2-3 mg of dried, recrystallized sample in a crimped aluminum pan.

Ramp Rate: 10°C/min from 40°C to 200°C.

Criteria: The onset temperature (

) is the reported melting point.[1] The peak maximum (

) indicates the completion of melting.

Troubleshooting & Stability
Polymorphism: Aminobenzophenones are known to exhibit polymorphism.[1] If you observe

a melting point significantly lower (e.g., 130°C), you may have isolated a metastable

polymorph or a solvate. Dry the sample at 50°C under vacuum for 24 hours and re-test.

Cyclization Risk: Upon prolonged heating >200°C, the compound may undergo self-

condensation to form acridone derivatives.[1] Ensure DSC runs do not exceed the

decomposition temperature.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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